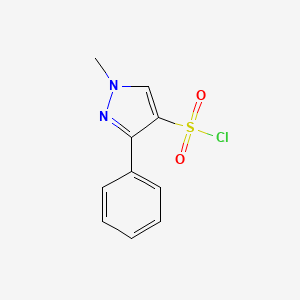

1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound characterized by a pyrazole ring substituted with a methyl group at the 1-position, a phenyl group at the 3-position, and a sulfonyl chloride group at the 4-position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .

Vorbereitungsmethoden

The synthesis of 1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-Methyl-3-phenyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 4-position. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process .

Analyse Chemischer Reaktionen

1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a base to form new carbon-sulfur bonds.

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.

Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to form stable complexes with biological macromolecules.

Industrial Applications: It is used in the production of agrochemicals, dyes, and polymers, where its sulfonyl chloride group serves as a versatile functional group for further chemical modifications.

Wirkmechanismus

The mechanism of action of 1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with biological targets such as enzymes and receptors. The compound’s interactions with these molecular targets can modulate their activity, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride can be compared with other pyrazole derivatives such as:

3-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Similar in structure but with a methyl group at the 3-position instead of the 1-position.

1-Phenyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: Similar in structure but with the positions of the methyl and phenyl groups swapped.

1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the 5-position instead of the 4-position.

These comparisons highlight the unique positioning of the substituents in this compound, which can influence its reactivity and applications.

Biologische Aktivität

1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C10H10ClN2O2S

- Molecular Weight : Approximately 256.71 g/mol

- Density : 1.5 g/cm³

- Boiling Point : ~376.8 °C at 760 mmHg

The compound features a pyrazole ring substituted with a methyl group and a phenyl group, along with a sulfonyl chloride functional group, which enhances its reactivity towards biological targets.

The sulfonyl chloride group in this compound is known to interact with nucleophilic sites in proteins, potentially leading to significant biological effects. This reactivity allows the compound to form covalent bonds with various enzymes, influencing pathways such as inflammation and cancer progression .

Antiproliferative Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies on pyrazole-4-sulfonamide derivatives have shown their effectiveness in inhibiting the proliferation of U937 cells, a human histiocytic lymphoma cell line. The half-maximal inhibitory concentration (IC₅₀) values for these compounds suggest that they could be promising candidates for further development as anticancer agents .

Comparative Studies

A comparative analysis of structurally similar compounds reveals the unique biological profiles of this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | 288148-34-5 | Contains a methyl group at position one |

| 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | 342405-38-3 | Methyl group at position five |

| 2-Chloropyrimidine-5-sulfonyl chloride | 98026-88-1 | Different ring structure (pyrimidine) |

| Pyridine-4-sulfonyl chloride | 489430-50-4 | Contains a pyridine ring instead of pyrazole |

These comparisons highlight the structural diversity within sulfonamide derivatives and their varying biological activities, suggesting that modifications in the substituents can significantly affect their pharmacological properties.

Case Studies

Recent investigations into the biological activity of pyrazole derivatives have yielded promising results:

- Anticancer Studies : A series of pyrazole sulfonamide derivatives were synthesized and tested for their antiproliferative effects against U937 cells. Among these, certain derivatives showed IC₅₀ values comparable to established anticancer drugs, indicating their potential as therapeutic agents .

- Anti-inflammatory Activity : Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For example, some compounds were found to inhibit COX enzymes effectively, showcasing IC₅₀ values that suggest superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Eigenschaften

IUPAC Name |

1-methyl-3-phenylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-13-7-9(16(11,14)15)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYDDIQSIDVNJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.